molecular formula C9H11ClN2O B15277832 5-Chloro-6-cyclobutoxypyridin-3-amine

5-Chloro-6-cyclobutoxypyridin-3-amine

Cat. No.: B15277832
M. Wt: 198.65 g/mol
InChI Key: NFYRYHZRULXOHB-UHFFFAOYSA-N
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Description

5-Chloro-6-cyclobutoxypyridin-3-amine is a chemical compound with the molecular formula C₉H₁₁ClN₂O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-cyclobutoxypyridin-3-amine typically involves the reaction of 5-chloro-3-nitropyridine with cyclobutanol under specific conditions. The nitro group is reduced to an amine group, resulting in the formation of the desired compound. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-cyclobutoxypyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of different amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

5-Chloro-6-cyclobutoxypyridin-3-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-6-cyclobutoxypyridin-3-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-6-phenylpyridazin-3(2H)-one: Known for its antifungal activity.

    5-Chloro-6-methoxypyridin-3-amine: Similar structure with a methoxy group instead of a cyclobutoxy group.

Uniqueness

5-Chloro-6-cyclobutoxypyridin-3-amine is unique due to the presence of the cyclobutoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

5-chloro-6-cyclobutyloxypyridin-3-amine

InChI

InChI=1S/C9H11ClN2O/c10-8-4-6(11)5-12-9(8)13-7-2-1-3-7/h4-5,7H,1-3,11H2

InChI Key

NFYRYHZRULXOHB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=C(C=C(C=N2)N)Cl

Origin of Product

United States

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